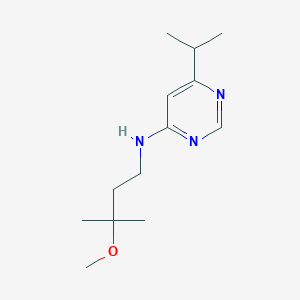![molecular formula C23H26N2O3 B5625440 4-(4-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B5625440.png)
4-(4-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)-2-methylbut-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader category of organic molecules featuring complex structures with potential applications in various fields. Although specific research on this exact compound is limited, related compounds have been studied extensively.
Synthesis Analysis
Synthesis of compounds similar to the one typically involves multi-step reactions, often starting with base materials that undergo condensation and cycloaddition reactions. For example, Al-Refai et al. (2016) describe a synthesis process involving condensation of an equimolar mixture of specific reactants, yielding a compound with a complex molecular structure (Al-Refai et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed through various spectroscopic methods, including 1H and 13C NMR, ESI-MS, and X-ray crystallography. Ganapathy et al. (2015) used single-crystal X-ray diffraction to determine the crystal structure of a similar compound, highlighting the importance of precise structural analysis in understanding these molecules (Ganapathy et al., 2015).
Chemical Reactions and Properties
The chemical properties of related molecules are often explored through theoretical and experimental studies. Halim and Ibrahim (2022) performed a detailed chemical analysis, including reactivity descriptors and thermodynamic parameters, to understand the stability and reactivity of a structurally similar compound (Halim & Ibrahim, 2022).
Propriétés
IUPAC Name |
[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-23(2,27)13-12-16-4-6-18(7-5-16)22(26)25-14-20(21(24)15-25)17-8-10-19(28-3)11-9-17/h4-11,20-21,27H,14-15,24H2,1-3H3/t20-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIGIVZIVBNPKT-RTWAWAEBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)N2CC(C(C2)N)C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)N2C[C@@H]([C@H](C2)N)C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzonitrile](/img/structure/B5625358.png)
![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-4-piperidinamine](/img/structure/B5625364.png)
![N-(3-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5625365.png)
![(3aR*,7aS*)-2-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5625372.png)
![ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5625378.png)
![1-[1-(3-methylbenzyl)-3-pyridin-3-yl-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5625394.png)
![methyl 5-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B5625407.png)

![7-isopropyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5625418.png)
![5-isobutyl-1'-[3-(3-thienyl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5625422.png)
![2-[(4aR*,7aS*)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5625428.png)
![5,5-dimethyl-3-{2-[4-(2-methylphenyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5625434.png)

